molecular formula C9H5ClF3NO2 B12953483 7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one

7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one

Cat. No.: B12953483
M. Wt: 251.59 g/mol
InChI Key: RQHPQKDWWMUKKO-UHFFFAOYSA-N
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Description

7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a compound belonging to the class of indolin-2-ones, which are known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 7th position, a hydroxy group at the 3rd position, and a trifluoromethyl group at the 3rd position of the indolin-2-one scaffold. The incorporation of these functional groups enhances the compound’s chemical stability and biological activity, making it a valuable target for drug design and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the alkylation of isatin with alkyl bromide using sodium hydride as a base in dimethylformamide (DMF) solvent. This step results in the formation of N-substituted isatins. Subsequently, a trifluoromethyl group is introduced at the C(3) position of the ketone using tetrabutylammonium fluoride (TBAF) as a catalyst in tetrahydrofuran (THF) solvent at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 3rd position can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the indolin-2-one scaffold can be reduced to form corresponding alcohols.

    Substitution: The chloro group at the 7th position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-oxo-7-chloro-3-(trifluoromethyl)indolin-2-one.

    Reduction: Formation of 3-hydroxy-7-chloro-3-(trifluoromethyl)indolin-2-ol.

    Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Lacks the chloro group at the 7th position.

    7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one: Contains a bromo group instead of a chloro group at the 7th position.

    3-Hydroxy-3-(trifluoromethyl)indolin-2-one derivatives: Various derivatives with different substituents at the 3rd position.

Uniqueness: The presence of the chloro group at the 7th position in 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one enhances its chemical stability and biological activity compared to similar compounds. This unique structural feature contributes to its potential as a lead compound for drug development .

Properties

Molecular Formula

C9H5ClF3NO2

Molecular Weight

251.59 g/mol

IUPAC Name

7-chloro-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C9H5ClF3NO2/c10-5-3-1-2-4-6(5)14-7(15)8(4,16)9(11,12)13/h1-3,16H,(H,14,15)

InChI Key

RQHPQKDWWMUKKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2(C(F)(F)F)O

Origin of Product

United States

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